REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH:10]1([C:13]#[N:14])[CH2:12][CH2:11]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[N:6][CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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4.17 mL
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Type
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reactant
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Smiles
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ClC=1C=C(C(=NC1)F)F
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Name
|
|
Quantity
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3.02 mL
|
Type
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reactant
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Smiles
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C1(CC1)C#N
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Name
|
|
Quantity
|
80.3 mL
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Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
|
CUSTOM
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Details
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was stirred for 1 hour at −5° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The dark brown reaction
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Type
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WAIT
|
Details
|
for 2 h at room temperature
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Duration
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2 h
|
Type
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ADDITION
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Details
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The reaction mixture was poured into satd
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Type
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EXTRACTION
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Details
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NH4Cl solution (50 ml) and extracted with 2×100 ml ethyl acetate
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (70 g column, from 100% to 50% heptane in ethyl acetate)
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |